molecular formula C7H8Br3N B1343254 3,5-Bis(bromomethyl)pyridine hydrobromide CAS No. 1118754-56-5

3,5-Bis(bromomethyl)pyridine hydrobromide

Cat. No. B1343254
M. Wt: 345.86 g/mol
InChI Key: YEJNGIJMYQOLKN-UHFFFAOYSA-N
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Description

3,5-Bis(bromomethyl)pyridine hydrobromide is a chemical compound with the CAS Number 1118754-56-5 . It has a molecular weight of 345.86 and its IUPAC name is 3,5-bis(bromomethyl)pyridine hydrobromide . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of 3,5-Bis(bromomethyl)pyridine hydrobromide is C7H8Br3N . The InChI code is 1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H . The compound’s structure includes a pyridine ring with bromomethyl groups attached at the 3 and 5 positions .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Bis(bromomethyl)pyridine hydrobromide is 264.94 g/mol . It has a topological polar surface area of 12.9 Ų . The compound has 2 rotatable bonds . It has a complexity of 87.6 .

Scientific Research Applications

Synthesis of Polyelectrolytes

3,5-Bis(bromomethyl)pyridine hydrobromide has been utilized in the synthesis of new hyperbranched polyelectrolytes. Researchers Monmoton, Lefebvre, and Fradet (2008) synthesized this compound from 3,5-lutidine and noted its higher reactivity compared to other similar compounds. The properties of these hyperbranched poly[3,5-bis(alkylene)pyridinium]s were preliminarily studied, hinting at potential applications in various fields where polyelectrolytes are used (Monmoton, Lefebvre, & Fradet, 2008).

Role in Efficient Synthesis Methods

In another study, Guo, Lu, and Wang (2015) reported on the efficient synthesis of 5-Methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, using 3,5-bis(bromomethyl)pyridine hydrobromide. This method was noted for its simplicity, efficiency, and environmentally friendly nature (Guo, Lu, & Wang, 2015).

Applications in Molecular Synthesis

Shibahara et al. (2008) used 3,5-bis(bromomethyl)pyridine hydrobromide for the synthesis of multilayered 3.3pyridinophanes. These compounds were synthesized using a specific method involving (4-tolylsulfonyl)methyl isocyanide, indicating its utility in creating complex molecular structures (Shibahara, Watanabe, Aso, & Shinmyozu, 2008).

Development of Chromium(III) Complexes

In the realm of organometallic chemistry, Hurtado et al. (2009) explored the reaction of 2,6-bis(bromomethyl)pyridine with various azoles, leading to the formation of chromium(III) complexes. These complexes, involving 3,5-bis(bromomethyl)pyridine hydrobromide, were active in the polymerization of ethylene, showcasing potential industrial applications (Hurtado et al., 2009).

Influence in Polymer Chemistry

In a study on the polymerization of substituted pyridines, Monmoton, Lefebvre, and Fradet (2008) examined the solution polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides. They provided insights into the mechanisms and kinetics of these reactions, demonstrating the role of 3,5-bis(bromomethyl)pyridine hydrobromide in advanced polymer chemistry (Monmoton, Lefebvre, & Fradet, 2008).

Safety And Hazards

The compound is considered hazardous. It has the signal word ‘Danger’ and is associated with the hazard statements H302-H315-H318-H335 . The precautionary statements associated with it are P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

3,5-bis(bromomethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.BrH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJNGIJMYQOLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CBr)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(bromomethyl)pyridine hydrobromide

CAS RN

1118754-56-5
Record name 3,5-bis(bromomethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Monmoton, H Lefebvre… - Macromolecular …, 2008 - Wiley Online Library
3,5‐Bis(bromomethyl)pyridine hydrobromide and 3,5‐bis(bromobutyl)pyridine hydrobromide were synthesized from commercially available 3,5‐lutidine. The poly(N‐alkylation) of these …
MF Fan, HM Wang, LJ Nan, AJ Wang, X Luo… - Analytica Chimica …, 2020 - Elsevier
A biomimetic assembly of per-O-methylated-cyclodextrin dimer with cobalt proto-porphyrin (Co III -PPIX@Py2CD) was achieved via covalent linkage between Co III of Co III -PPIX and …
K Kano, Y Itoh, H Kitagishi, T Hayashi… - Journal of the American …, 2008 - ACS Publications
A per-O-methylated β-cyclodextrin dimer, Py2CD, was conveniently prepared via two steps: the Williamson reaction of 3,5-bis(bromomethyl)pyridine and β-cyclodextrin (β-CD) yielding …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
B Som, MD Smith, LS Shimizu - Polyhedron, 2021 - Elsevier
We report the synthesis of a new flexible multimodal macrocyclic ligand, protected pyridyl bis-urea macrocycle 1, and two of its coordination polymers Cu 2 I 2 (1) 2 ·(CH 3 CN) 1.63 (2) …
M Momenteau, J Mispelter, B Loock… - Journal of the Chemical …, 1985 - pubs.rsc.org
Compounds (9), so-called ether ‘hanging base’ porphyrins, derived from 5,10,15,20-tetrakis(o-hydroxyphenyl) porphyrin in which one of the faces is hindered by a pyridine-3,5-…
Number of citations: 53 0-pubs-rsc-org.brum.beds.ac.uk
M Schüttel - 2023 - infoscience.epfl.ch
Macrocycles have raised much interest in the pharmaceutical industry due to their ability to bind challenging targets while often still being able to cross membranes to reach intracellular …
Number of citations: 0 infoscience.epfl.ch
Y Yamashita, S Tashiro, M Shionoya - CrystEngComm, 2022 - pubs.rsc.org
Fine-tuning of the ratio of two different states is important in controlling the structures and functions of crystalline materials. Here we report that clathrated guest molecules inside a …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk

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